RORγ Inverse Agonism: Evidence Gap for the Target Compound vs. Published Analogs
No cellular or biochemical potency data (IC₅₀, EC₅₀, Kd, or % inhibition) have been reported for CAS 1040659‑58‑2 in any peer‑reviewed publication or patent. The closest published series, N‑sulfonamide‑tetrahydroquinoline inverse agonists described by Lv et al. (2024), demonstrates that a 4‑ethoxybenzamide substructure can produce sub‑micromolar RORγ inverse agonism in HEK293 luciferase reporter assays, and that converting the 4‑ethoxy to hydrogen or methoxy can reduce potency by 3‑ to 10‑fold [1]. However, none of the compounds in that series are identical to CAS 1040659‑58‑2. Therefore, no quantified difference can be attributed to the target compound itself.
| Evidence Dimension | RORγ inverse agonism IC₅₀ (cell-based reporter assay) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | 4‑ethoxy series lead (compound 5a in Lv et al. 2024): IC₅₀ <100 nM; 4‑H analog: IC₅₀ >500 nM |
| Quantified Difference | Not calculable for CAS 1040659‑58‑2 |
| Conditions | HEK293T RORγ luciferase reporter gene assay (Lv et al. 2024) |
Why This Matters
Prospective users must commission de novo potency testing; no prior evidence supports selecting this compound over any analog.
- [1] Lv L, et al. Discovery of Novel N‑Sulfonamide‑tetrahydroquinolines as Potent Retinoic Acid Receptor‑Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. J Med Chem. 2024;67(23):21400-21420. doi:10.1021/acs.jmedchem.4c02318. View Source
